molecular formula C12H9BrO4 B12556329 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one CAS No. 144663-93-4

3-(bromoacetyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B12556329
CAS No.: 144663-93-4
M. Wt: 297.10 g/mol
InChI Key: GPRQJWPGEGOQMA-UHFFFAOYSA-N
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Description

3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one typically involves the bromination of 7-methoxy-2H-chromen-2-one followed by acetylation. One common method involves the use of bromine in acetic acid to introduce the bromoacetyl group at the 3-position of the coumarin ring. The reaction is carried out under controlled conditions to ensure the selective bromination and acetylation of the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt critical biological processes, such as cell proliferation and microbial growth . Additionally, the compound’s ability to interact with DNA and other biomolecules can contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its similar compounds .

Biological Activity

3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of coumarins , which are known for their varied biological activities. The presence of the bromoacetyl group enhances its reactivity and biological profile. Its structure can be represented as follows:

C12H9BrO3\text{C}_{12}\text{H}_{9}\text{BrO}_{3}

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging ability, which is crucial in mitigating oxidative stress-related diseases.
  • Antimicrobial Properties : It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with structure-activity relationship (SAR) studies indicating that halogen substitutions enhance antimicrobial potency .
  • Cytotoxic Effects : Research indicates that this compound possesses cytotoxic properties against cancer cell lines, with IC50 values demonstrating its potential as an anticancer agent. For instance, derivatives showed IC50 values as low as 32 nM against specific cancer cell lines .

Antimicrobial Activity

A study highlighted that this compound and its analogues exhibited promising antimicrobial activity. Notably, compounds with electron-withdrawing groups displayed enhanced effects against S. aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 7.23 µg/mL to 11.7 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
3-(Bromoacetyl)7.23Staphylococcus aureus
3-(Bromoacetyl)11.7Pseudomonas aeruginosa

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic potential of the compound against various cancer cell lines, such as NUGC, DLDI, HEPG2, and MCF. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (nM)
NUGC48
DLDI60
HEPG2174
MCF288

These results indicate that the compound's structural features significantly influence its cytotoxicity.

Case Studies

  • Anticancer Activity : A recent study synthesized various derivatives of this compound and evaluated their anticancer properties. The most potent derivative exhibited an IC50 of 32 nM against DLDI cells, indicating strong potential for further development as an anticancer agent .
  • Larvicidal Activity : Research on the larvicidal effects against mosquito vectors showed that certain derivatives resulted in close to 100% mortality after exposure, comparable to standard insecticides like Temephos .

Properties

CAS No.

144663-93-4

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

3-(2-bromoacetyl)-7-methoxychromen-2-one

InChI

InChI=1S/C12H9BrO4/c1-16-8-3-2-7-4-9(10(14)6-13)12(15)17-11(7)5-8/h2-5H,6H2,1H3

InChI Key

GPRQJWPGEGOQMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)CBr

Origin of Product

United States

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